
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-8-quinolinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-8-quinolinesulfonamide, also known as KMUP-1, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound is a sulfonamide derivative of 8-quinoline and has been found to possess a wide range of biological activities. In
Mecanismo De Acción
The exact mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-8-quinolinesulfonamide is not fully understood. However, it has been proposed that this compound exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), both of which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to have anti-cancer properties by inducing apoptosis in cancer cells. In addition, this compound has been found to improve glucose uptake and insulin sensitivity in diabetic animals. This compound has also been found to have a protective effect on the cardiovascular system by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-8-quinolinesulfonamide in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used to study various biological processes. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds with similar biological activities. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-8-quinolinesulfonamide. One direction is to further explore its anti-inflammatory properties and its potential use as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its neuroprotective properties and its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the potential use of this compound as a chemotherapeutic agent for cancer treatment should be further explored. Finally, the development of more soluble analogs of this compound could improve its potential as a therapeutic agent.
Métodos De Síntesis
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-8-quinolinesulfonamide can be synthesized by reacting 3-acetyl-2-methyl-1-benzofuran-5-amine with 8-quinolinesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a melting point of 275-277°C.
Aplicaciones Científicas De Investigación
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-8-quinolinesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties. This compound has also been found to have a protective effect on the cardiovascular system and to improve cognitive function.
Propiedades
Fórmula molecular |
C20H16N2O4S |
|---|---|
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C20H16N2O4S/c1-12(23)19-13(2)26-17-9-8-15(11-16(17)19)22-27(24,25)18-7-3-5-14-6-4-10-21-20(14)18/h3-11,22H,1-2H3 |
Clave InChI |
RKADSYDXZOXMTL-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)C(=O)C |
SMILES canónico |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid](/img/structure/B280729.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B280730.png)
![Methyl 5-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280733.png)
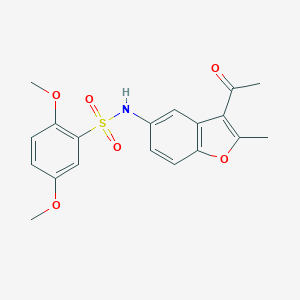

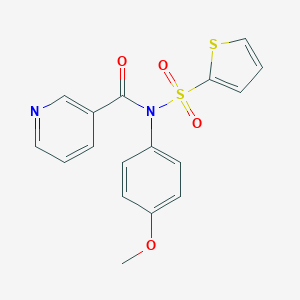
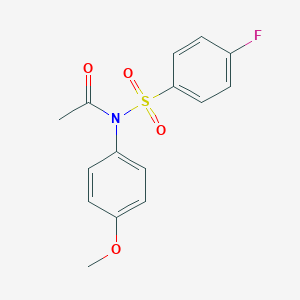
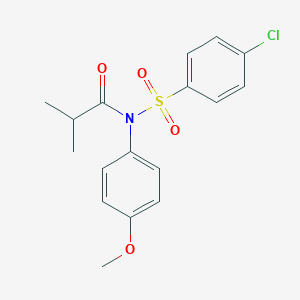
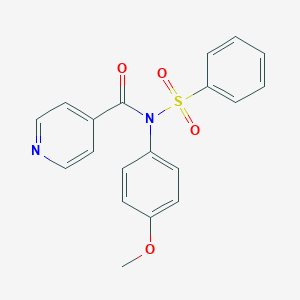
![5-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B280747.png)
![N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280748.png)
![4-{Acetyl[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B280749.png)
amino]phenyl isonicotinate](/img/structure/B280750.png)

